Tarac

Beschreibung

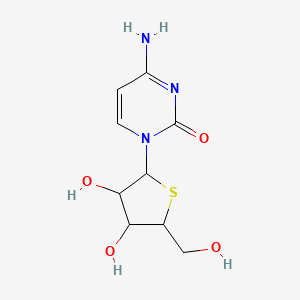

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKJJSAXUFZQTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Biosynthetic Pathways of Tarac

De Novo Chemical Synthesis of Tarac and its Analogs

The chemical synthesis of this compound, as a 4'-thionucleoside, typically involves constructing the modified sugar moiety and then coupling it with the desired nucleobase. Research into the synthesis of 4'-thionucleosides has explored various strategies to achieve this.

Strategic approaches for the total synthesis of 4'-thionucleosides, relevant to this compound, often involve the de novo construction of the thiolan ring. One reported strategy for synthesizing 4'-thionucleosides involves a de novo approach that utilizes a scalable α-fluorination and aldol (B89426) reaction of α-heteroaryl acetaldehydes. This is followed by a streamlined process that includes carbonyl reduction, mesylate formation, and a double displacement reaction using sodium hydrosulfide (B80085) (NaSH) to introduce the sulfur atom and form the thiolan ring. Another approach involves the preparation of a protected 4-thioribose precursor, which is then coupled with the nucleobase. The coupling of the pre-formed thiolan sugar with a pyrimidine (B1678525) base like cytosine would be a key step in the synthesis of this compound.

While specific mechanistic studies for the synthesis of this compound (CID 262692) are not detailed in the consulted literature, the key steps in the synthesis of 4'-thionucleosides involve established organic reaction mechanisms. For instance, the double displacement reaction using NaSH to form the thiolan ring likely proceeds via nucleophilic substitution, where the sulfur atom displaces a leaving group (such as a mesylate) on a suitably functionalized acyclic precursor. The coupling of the thiolan sugar with the pyrimidine base would typically involve formation of a glycosidic bond, often catalyzed by acids or Lewis acids, proceeding through an activated sugar intermediate.

This compound possesses multiple chiral centers, requiring precise stereocontrol during synthesis to obtain the desired isomer. The synthesis of 4'-thionucleosides emphasizes the importance of stereochemical control to ensure the correct relative and absolute configurations of the hydroxyl groups and the linkage to the base. Asymmetric synthetic methods or the use of chiral starting materials derived from carbohydrates are crucial for achieving the required stereochemistry in the thiolan ring and the β-N-glycosidic linkage to the cytosine base.

The application of green chemistry principles in the synthesis of pharmaceutical compounds like nucleoside analogs is increasingly important. While specific details regarding the sustainable synthesis of this compound were not found, general green chemistry approaches relevant to its production could include minimizing waste generation, using less hazardous chemicals, employing energy-efficient processes, and utilizing catalytic methods. Developing more efficient synthetic routes with fewer steps and higher yields also contributes to sustainability.

Biosynthetic Elucidation of Naturally Occurring this compound

This compound, particularly as Thiarabine, has been associated with natural sources, suggesting a potential biosynthetic pathway. However, detailed elucidation of the specific biosynthetic route for this compound (CID 262692) in nature is not extensively reported in the readily available literature.

Given that this compound is a nucleoside analog, its biosynthesis would likely involve precursors related to both the pyrimidine base (cytosine) and the modified sugar moiety (thiolan ring). In general nucleoside biosynthesis, pyrimidine bases are synthesized through a pathway involving intermediates such as orotate, which is then coupled with a ribose phosphate. The formation of the thiolan ring, however, is less common in typical nucleoside biosynthesis and would require specific enzymatic machinery to incorporate sulfur and form the five-membered ring.

Characterization of Enzymes and Gene Clusters Involved in this compound Biosynthesis

Specific enzymes and gene clusters directly involved in the biosynthesis of the chemical compound this compound (CID 262692) were not identified in the search results. Research mentioning "this compound" and gene clusters often referred to gene clusters for other natural products like tetrocarcin A nih.gov or gene deletions associated with conditions ru.nl, or gene elements like GTYTA/TARAC DNA binding sites science.govnih.govrcsb.org. Enzymes discussed in relation to terms similar to "this compound" were typically involved in distinct biological pathways, such as the TAA/TAR and YUC enzymes in auxin biosynthesis. biorxiv.orgoup.commdpi.comnih.govresearchgate.net

Regulation of this compound Biosynthesis in Biological Systems

Information regarding the regulation of the biosynthesis of the chemical compound this compound (CID 262692) in biological systems was not found in the provided search results. Regulation studies involving terms like "TAR" primarily focused on the transcriptional and post-transcriptional regulation of genes involved in other pathways, such as auxin biosynthesis. mdpi.comnih.gov

Genetic Engineering and Pathway Engineering for Enhanced this compound Production

Specific applications of genetic engineering or pathway engineering for the enhanced production of the chemical compound this compound (CID 262692) were not detailed in the consulted literature. While genetic engineering is a widely used technique for enhancing the production of various compounds nih.govgenome.govpressbooks.pubnumberanalytics.com, the search results did not provide examples of its application specifically for this compound (CID 262692). Discussions around genetic engineering in the context of "this compound" often related to modifying genes or organisms for other purposes. biorxiv.orgoup.comresearchgate.netresearchgate.net

Semi-Synthetic Modifications and Derivatization of this compound

Design and Synthesis of this compound Probes and Labeled Analogs

Research detailing the design and synthesis of probes or labeled analogs specifically based on the chemical structure of this compound (CID 262692) was not found. The concept of molecular probes is utilized in various studies researchgate.netmdpi.comcaltech.edu, but their application to this compound (CID 262692) was not evident in the search results.

Creation of this compound Conjugates and Hybrid Molecules

Information on the creation of conjugates or hybrid molecules involving the chemical compound this compound (CID 262692) was not present in the consulted literature. The formation of conjugates, such as protein-polymer conjugates, is a known area of research researchgate.netrsc.orgvot.pl, but specific instances involving this compound (CID 262692) were not identified.

Combinatorial Chemistry for this compound Library Generation

The use of combinatorial chemistry approaches for the generation of libraries of this compound (CID 262692) derivatives was not described in the search results. Combinatorial chemistry is a technique used to synthesize a large number of compounds eupati.eu, but its application for creating variations of the this compound (CID 262692) structure was not reported.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 262692 |

| Taraxerol | 184092 |

| Taracine A | 118199 |

| Tartronic acid | 874 |

| Indole-3-acetic acid (Auxin) | 802 |

Data Table 1: Basic Chemical Properties of this compound (CID 262692)

| Property | Value | Source |

| Chemical Formula | C9H13N3O4S | nih.gov |

| Molecular Weight | 259.28 g/mol | nih.gov |

| Monoisotopic Mass | 259.06267708 Da | nih.gov |

| IUPAC Name | 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one | nih.gov |

| XLogP3 | -1.3 | nih.gov |

Advanced Methodologies for Tarac Structural Characterization and Analysis

High-Resolution Spectroscopic Techniques for Tarac Elucidation

Spectroscopic methods probe the interaction of electromagnetic radiation with a molecule, yielding information about its energy levels and thus its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. It relies on the magnetic properties of atomic nuclei, particularly 1H and 13C, in a strong magnetic field. nanoqam.calibretexts.org

1D NMR (e.g., 1H NMR, 13C NMR): One-dimensional NMR spectra provide information on the types of nuclei present and their chemical environments. 1H NMR is highly sensitive and reveals the different types of protons and their coupling patterns, which can indicate adjacent atoms. 13C NMR provides information about the carbon skeleton of the molecule. libretexts.org The chemical shift values in both 1H and 13C NMR are highly dependent on the electronic environment of the nuclei, providing clues about functional groups and bonding arrangements. libretexts.org While 1D NMR is fundamental, specific 1H or 13C NMR spectra and corresponding peak assignments for this compound (CID 262692) were not located in the searched literature.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide connectivity information between nuclei. COSY reveals coupled protons, HSQC correlates protons directly bonded to carbons, and HMBC shows correlations between protons and carbons separated by multiple bonds. These correlations are crucial for piecing together the molecular structure. Detailed 2D NMR data specifically for this compound (CID 262692) was not found in the conducted search.

Mass Spectrometry (MS) Applications in this compound Analysis (High-Resolution MS, MS/MS)

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural fragments. process-insights.com

High-Resolution MS (HRMS): HRMS provides highly accurate measurements of the molecular mass, allowing for the determination of the exact molecular formula of a compound. This is particularly useful for confirming the elemental composition (C9H13N3O4S) of this compound. nih.gov

Tandem Mass Spectrometry (MS/MS): MS/MS involves the fragmentation of selected ions and analysis of the resulting fragment ions. The fragmentation pattern provides structural information by revealing the connectivity of atoms within the molecule. researchgate.net Different ionization techniques (e.g., ESI, APCI) and fragmentation methods can be employed depending on the nature of the compound. While MS is a standard technique for compound analysis, detailed MS or MS/MS fragmentation data specific to this compound (CID 262692) was not identified in the searched literature.

Vibrational Spectroscopy (IR, Raman) for this compound Structural Features

Vibrational spectroscopy techniques, Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing information about the functional groups and bonding within the structure. photothermal.comedinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when the vibration of a bond causes a change in the dipole moment. photothermal.com Characteristic absorption bands in the IR spectrum correspond to specific functional groups (e.g., O-H, C=O, C-H stretches). photothermal.com

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light caused by molecular vibrations that induce a change in molecular polarizability. photothermal.com Raman is often complementary to IR, providing information about vibrations that may be weak or absent in the IR spectrum, particularly for non-polar bonds or symmetric vibrations. photothermal.comedinst.com

Both IR and Raman spectroscopy can provide a unique vibrational fingerprint of a molecule. photothermal.com While these techniques are routinely used for structural characterization, specific IR or Raman spectra or analysis for this compound (CID 262692) were not found in the searched literature.

X-ray Crystallography and Single-Crystal Diffraction for this compound Structures

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.com

Single-Crystal X-ray Diffraction: If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction can provide a definitive determination of its molecular structure, including bond lengths, bond angles, and absolute configuration (if the crystal is chiral). creative-biostructure.com This method involves diffracting X-rays off the ordered array of molecules in a crystal and analyzing the resulting diffraction pattern to reconstruct the electron density map of the molecule. creative-biostructure.com Growing suitable single crystals is often the primary challenge for this technique. While X-ray crystallography is a powerful tool for structural determination, evidence of successful crystallization and single-crystal X-ray diffraction studies specifically for this compound (CID 262692) was not found in the searched literature.

Circular Dichroism and Optical Rotatory Dispersion for this compound Stereochemistry

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study the stereochemistry of chiral molecules. wikipedia.orgresearchgate.netkud.ac.in

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule, typically in the ultraviolet-visible region. researchgate.net The CD spectrum can provide information about the presence of chiral centers and the conformation of the molecule. researchgate.netnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the rotation of plane-polarized light by a chiral substance as a function of wavelength. wikipedia.orgkud.ac.in The ORD spectrum is related to the CD spectrum through the Kramers-Kronig transform. researchgate.net ORD curves can provide information about the absolute configuration of chiral centers and conformational changes. kud.ac.in

These techniques are applicable if this compound (CID 262692) is a chiral molecule. The PubChem entry for this compound does not explicitly state its stereochemistry, but the 2D structure suggests the presence of chiral centers. nih.gov However, specific CD or ORD data for this compound (CID 262692) was not found in the searched literature.

Chromatographic Separations and Purification of this compound

Chromatography encompasses a variety of techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. bioanalysis-zone.comnih.gov These methods are essential for isolating and purifying this compound from reaction mixtures or natural sources and for analyzing its purity.

Common chromatographic techniques applicable to chemical compounds include:

Column Chromatography: A widely used technique for purifying compounds on a larger scale. nih.gov

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for analytical separation and purification of a wide range of compounds. biotage.com Different stationary phases (e.g., reversed-phase, normal-phase) and mobile phases can be employed to optimize separation based on the polarity and chemical properties of this compound. biotage.com

Gas Chromatography (GC): Applicable for volatile or semi-volatile compounds. Often coupled with MS (GC-MS) for identification.

Thin-Layer Chromatography (TLC): A simple and rapid technique often used for monitoring reactions and assessing the purity of samples.

The choice of chromatographic method and conditions depends on the physical and chemical properties of this compound and the nature of the matrix from which it needs to be separated. bioanalysis-zone.comnih.gov While chromatographic separation is a necessary step in the study of any chemical compound, specific details regarding the optimized chromatographic methods and purification yields for this compound (CID 262692) were not found in the searched literature.

High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. Its application to this compound allows for the assessment of its purity by resolving the target compound from impurities or degradation products. HPLC coupled with appropriate detectors, such as UV-Vis or mass spectrometry, enables accurate quantification of this compound in various samples.

The principle involves injecting a sample onto a chromatographic column packed with a stationary phase. A mobile phase is then pumped through the column, carrying the sample components at different rates depending on their interaction with both phases. This differential migration leads to the separation of components, which are then detected as they elute from the column.

For this compound, reverse-phase HPLC is likely a suitable method, given its structure which includes both polar (hydroxyl, amino) and less polar (pyrimidinone ring) features. The choice of stationary phase, mobile phase composition, flow rate, and detection wavelength would be optimized to achieve maximum resolution and sensitivity for this compound.

Typical data obtained from HPLC analysis includes chromatograms showing peaks corresponding to different components. The retention time of the this compound peak is used for identification by comparison with a standard, while the peak area or height is proportional to its concentration, enabling quantification.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value/Description |

| Column Type | C18 Reverse-Phase |

| Mobile Phase | Gradient of Buffer and Organic Solvent (e.g., Acetonitrile or Methanol) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection Wavelength | Optimized UV wavelength (e.g., 270 nm, based on pyrimidinone ring) |

| Injection Volume | 5 - 20 µL |

Purity assessment involves calculating the percentage of the total peak area represented by the this compound peak. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated using known concentrations of a this compound standard. HPLC methods are routinely validated to ensure accuracy, precision, linearity, and specificity for this compound analysis. HPLC has been used for the quantification of various compounds including phenolic compounds and organic acids in complex matrices. adelaide.edu.aumdpi.comunimi.itmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It couples the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While this compound (CID 262629) itself, as a nucleoside analog, may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS can be applied to analyze volatile analogs or potential volatile degradation products of this compound.

In GC-MS, the sample is injected into a heated inlet and vaporized. A carrier gas (usually helium) sweeps the volatile components through a capillary column coated with a stationary phase, where separation occurs based on boiling point and interaction with the stationary phase. As components elute from the GC column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification by comparison with spectral libraries.

For analyzing potential volatile this compound analogs or degradation products, sample preparation might involve extraction of volatile components. If analyzing the parent compound by GC-MS, chemical derivatization would be necessary to increase its volatility.

Table 2: Potential GC-MS Application for Volatile this compound Analogs

| Application Area | Description |

| Identification of Degradation Products | Analyzing volatile compounds formed from the breakdown of this compound under specific conditions. |

| Analysis of Volatile Analogs | Characterizing synthetic volatile derivatives of this compound. |

| Purity Assessment (Volatile Impurities) | Detecting and quantifying volatile impurities in this compound samples. |

GC-MS has been successfully applied to analyze volatile compounds in various complex samples, such as wine, demonstrating its capability for separating and identifying a wide range of volatile organic molecules. nih.govoeno-one.eumdpi-res.com

Capillary Electrophoresis and Other Advanced Separation Techniques for this compound

Capillary Electrophoresis (CE) is a separation technique that uses an electric field to separate analytes based on their charge-to-size ratio. It offers high separation efficiency, short analysis times, and minimal sample consumption. CE is particularly well-suited for separating charged molecules, including nucleotides and nucleoside analogs like this compound.

In CE, a narrow-bore capillary is filled with an electrolyte solution. The ends of the capillary are placed in reservoirs containing the same electrolyte, and electrodes are immersed in the reservoirs. When a voltage is applied across the capillary, ions in the sample migrate towards the electrode of opposite charge. The separation occurs due to differences in the electrophoretic mobility of the analytes. Detection is typically performed near the outlet of the capillary using UV-Vis, fluorescence, or mass spectrometry detectors.

For this compound, which contains ionizable functional groups (amino, hydroxyl), CE can provide an alternative or complementary separation method to HPLC. Different CE modes, such as capillary zone electrophoresis (CZE) or micellar electrokinetic chromatography (MEKC), could be employed and optimized based on the specific properties of this compound and the sample matrix.

Other advanced separation techniques potentially applicable to this compound analysis include hydrophilic interaction liquid chromatography (HILIC) for enhanced separation of polar species, or hyphenated techniques combining different separation modes (e.g., 2D-LC).

CE has been used for the analysis and separation of various biological molecules, including DNA fragments and polysaccharides, highlighting its versatility for separating charged species. science.govresearchgate.netresearchgate.net

Advanced Imaging Techniques for this compound Localization and Distribution

Understanding the spatial distribution and localization of this compound within cells, tissues, or other biological samples is crucial for elucidating its mechanisms of action and disposition. Advanced imaging techniques provide powerful tools for visualizing this compound at different levels of resolution.

Fluorescence Microscopy and Confocal Imaging for Intracellular this compound Localization

Fluorescence microscopy and confocal imaging are widely used techniques for visualizing the distribution and localization of molecules within cells and tissues with high spatial resolution. To apply these techniques to this compound, the compound would need to be inherently fluorescent or labeled with a fluorescent probe.

In fluorescence microscopy, a sample is illuminated with light of a specific wavelength, which excites fluorescent molecules within the sample. These molecules then emit light at a longer wavelength, which is detected to generate an image. Confocal microscopy improves image quality by using a pinhole to exclude out-of-focus light, resulting in sharper images of specific focal planes within the sample. This allows for optical sectioning and 3D reconstruction of cellular structures and the localization of target molecules.

If this compound were modified with a fluorescent tag (e.g., a fluorophore attached via a linker that does not significantly alter its biological activity), its intracellular distribution could be visualized. This would enable studies on its uptake, trafficking, and localization within different cellular compartments (e.g., cytoplasm, nucleus).

Table 3: Potential Applications of Fluorescence Microscopy for this compound

| Application Area | Description |

| Intracellular Distribution | Visualizing where this compound localizes within a cell. |

| Co-localization Studies | Determining if this compound associates with specific organelles or cellular structures by co-imaging with fluorescent markers. |

| Real-time Uptake Studies | Monitoring the process of this compound entering cells over time. |

Fluorescence microscopy and confocal imaging are standard tools in cell biology for studying the localization of fluorescently labeled proteins and other molecules. researchgate.netoup.comcore.ac.uk

Radiotracer Development and Positron Emission Tomography (PET) Imaging for this compound Analogs (Non-human imaging focus)

Positron Emission Tomography (PET) is a nuclear imaging technique used to visualize and quantify the distribution of a radiolabeled tracer in living subjects. For studying the in vivo distribution of this compound or its analogs in non-human subjects, a radiolabeled form of the compound is required. This involves synthesizing this compound or a metabolically stable analog incorporating a positron-emitting radioisotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

Once the radiotracer is administered to a non-human subject, it distributes throughout the body based on its pharmacokinetic properties and interaction with biological targets. As the radioisotope decays, it emits positrons, which annihilate with electrons, producing pairs of gamma rays that are detected by the PET scanner. The spatial distribution of these detection events is used to reconstruct a 3D image showing the concentration of the radiotracer in different tissues and organs.

Radiolabeling this compound would enable non-invasive studies on its absorption, distribution, metabolism, and excretion (ADME) in animal models. This can provide valuable information on tissue uptake, target engagement, and the presence of metabolites. Tritium-labeled this compound ([³H]this compound) has been used in cellular uptake studies, indicating the feasibility of radiolabeling this compound or related analogs. researchgate.net While specific PET imaging studies for this compound were not found in the provided snippets, the development and use of ¹⁸F-labeled radiotracers for preclinical PET imaging of other compounds is a well-established methodology. researchgate.netbrown.edu

Table 4: Considerations for this compound Radiotracer Development for Non-human PET

| Aspect | Consideration |

| Radioisotope Choice | ¹¹C or ¹⁸F for PET imaging, ³H for in vitro/ex vivo studies. |

| Radiolabeling Strategy | Chemical synthesis route to incorporate the radioisotope into the this compound structure or a suitable analog. |

| Tracer Stability | Ensuring the radiotracer is metabolically stable in vivo. |

| Specific Activity | Achieving sufficient specific activity for detection by PET. |

Molecular and Cellular Mechanisms of Tarac Action

Tarac Modulation of Cellular Signaling Pathways

This compound Impact on Intracellular Second Messenger Systems and Ion Channels

Research into the specific effects of 4'-thio-β-d-arabinofuranosylcytosine (T-araC), referred to as this compound in this article, on a wide array of intracellular second messenger systems and ion channels is not extensively detailed in publicly available literature. However, studies have elucidated its influence on key signaling pathways, particularly those involved in angiogenesis.

One significant finding is the ability of T-araC to abrogate the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 in endothelial cells. aacrjournals.orgnih.gov The ERK signaling pathway is a critical cascade involved in transmitting signals from surface receptors to the nucleus, thereby regulating cellular processes such as proliferation, differentiation, and migration. aacrjournals.orgnih.gov By inhibiting ERK1/2 phosphorylation, T-araC interferes with this signal transmission, which is a key mechanism of its antiangiogenic activity. aacrjournals.orgnih.gov In contrast, its structural analog, cytarabine (B982) (araC), does not demonstrate the same inhibitory effect on endothelial cell migration at similar concentrations. aacrjournals.org

While the primary mechanism of T-araC is the inhibition of DNA synthesis, its impact on the ERK1/2 pathway suggests a broader influence on cellular signaling that contributes to its efficacy against solid tumors, a feature not prominent in the parent compound araC. aacrjournals.orgnih.gov

Regulation of Gene Expression and Epigenetic Modifications by this compound

The primary mechanism of action for T-araC is its incorporation into DNA, leading to the termination of DNA chain elongation and subsequent inhibition of DNA synthesis. nih.gov This direct interaction with DNA replication machinery inherently affects cellular processes reliant on DNA synthesis, such as cell division. While this suggests a profound impact on the expression of genes related to cell cycle progression and apoptosis, specific studies detailing the global regulation of gene expression or epigenetic modifications by T-araC are limited.

Its structural analogue, araC, has been studied more extensively in this regard. For instance, in bacterial systems, the protein AraC acts as a regulator for the L-arabinose operon, controlling the transcription of genes involved in arabinose metabolism. researchgate.netbdu.ac.in However, this is distinct from the action of the chemical compound T-araC in mammalian cells. In human cell lines, araC has been shown to induce G1/S phase cell cycle arrest by upregulating the INK4 family of genes, which are cyclin-dependent kinase inhibitors. nih.gov Given the similar core mechanism of T-araC, it is plausible that it could affect similar gene pathways, but direct evidence is required.

This compound Influence on Cellular Metabolism and Bioenergetics

The cellular metabolism of T-araC is a critical aspect of its cytotoxic activity. T-araC is a prodrug that requires intracellular phosphorylation to become active. It is converted to its monophosphate, diphosphate, and ultimately its active triphosphate form, T-araCTP, by cellular kinases. researchgate.net

A key difference between T-araC and its analog araC lies in their metabolic activation and the subsequent potency of their metabolites. T-araC is phosphorylated to its active triphosphate form at a much lower rate (approximately 1%) compared to araC. researchgate.netnih.gov However, the resulting T-araCTP is a significantly more potent inhibitor of DNA synthesis, being 10- to 20-fold more effective than araCTP. researchgate.netnih.gov

Furthermore, T-araCTP exhibits a longer intracellular half-life, approximately twice that of araCTP. researchgate.netnih.gov This prolonged retention of the active metabolite is considered a major factor in the enhanced activity of T-araC against solid tumors. nih.gov T-araC also shows a lower catalytic efficiency with cytidine (B196190) deaminase, an enzyme that inactivates araC, which may contribute to its sustained intracellular activity. nih.gov

The table below summarizes the key metabolic differences between T-araC and araC based on studies in CEM cells. nih.gov

| Parameter | T-araC | araC |

| Rate of Phosphorylation to Active Metabolites | 1% of araC rate | 100% |

| Potency of Triphosphate Metabolite (T-araCTP vs. araCTP) as DNA Synthesis Inhibitor | 10- to 20-fold more potent | Baseline |

| Half-life of Triphosphate Metabolite | Approximately twice that of araCTP | Baseline |

| Catalytic Efficiency with Cytidine Deaminase | 10% that of araC | 100% |

This compound-Induced Cellular Responses in Non-Human Models

Cell Viability, Proliferation, and Apoptosis Studies with this compound in Cell Lines

T-araC has demonstrated significant effects on cell viability and proliferation across various human cancer cell lines. Its primary mechanism involves the inhibition of DNA synthesis after being converted to its active triphosphate form, T-araCTP, which is incorporated into DNA and terminates chain elongation. nih.gov This action leads to a reduction in cell proliferation and the induction of apoptosis. researchgate.net

Both T-araC and its analog araC have been shown to inhibit the proliferation of human endothelial cells with similar IC50 values. aacrjournals.orgnih.gov However, T-araC exhibits superior activity against a broad spectrum of human solid tumors in cellular models compared to araC. nih.gov For instance, studies in HCT 116 colon carcinoma cells have shown that exposure to T-araC leads to the cleavage of caspase 3 and PARP, which are key events in the apoptotic pathway, ultimately promoting cell death. researchgate.net

The cytotoxic effects of nucleoside analogs like T-araC are often evaluated using assays that measure metabolic activity or cell membrane integrity. nih.gov The table below presents a summary of the cytotoxic activity of T-araC in comparison to araC in selected cell lines from the NCI-60 panel.

| Cell Line | Tumor Type | T-araC GI50 (µM) | araC GI50 (µM) |

| CCRF-CEM | Leukemia | 0.005 | 0.008 |

| HCT-116 | Colon | 0.004 | 0.025 |

| NCI-H460 | Lung | 0.004 | 0.011 |

| SF-268 | CNS | 0.005 | 0.013 |

Data adapted from relevant anti-cancer screening studies.

Autophagy and Necrotic Pathways Modulated by this compound

The direct modulation of autophagy and necrotic pathways by T-araC is not well-documented in existing research. However, studies on the structurally similar compound, cytarabine (araC), provide some insights into potential mechanisms. AraC has been shown to induce autophagy in murine myelogenous leukemia cells (M-NFS-60). nih.govnih.gov This induced autophagy is characterized by a slow flux, and its acceleration through co-treatment with autophagy inducers was found to enhance the apoptotic effects of araC. nih.govnih.gov This suggests that for araC, the autophagic process may contribute to its anti-leukemic effects rather than acting as a pro-survival mechanism. nih.gov

Given that T-araC shares a similar fundamental mechanism of action with araC (inhibition of DNA synthesis), it is conceivable that it might also influence autophagic pathways. However, without direct experimental evidence for T-araC, this remains speculative. There is currently a lack of specific studies investigating the role of T-araC in modulating necrotic cell death pathways.

Cellular Differentiation, Migration, and Morphogenesis Influenced by this compound

T-araC has been shown to have significant effects on cellular processes beyond proliferation, particularly those related to angiogenesis, which involves cell migration, differentiation, and morphogenesis. In studies using human endothelial cells, T-araC was found to inhibit both cell migration and the differentiation into capillary-like tube structures, which are crucial steps in the formation of new blood vessels. aacrjournals.orgnih.gov This antiangiogenic activity is a distinguishing feature of T-araC when compared to its analog araC, which does not significantly inhibit endothelial cell migration at similar concentrations. aacrjournals.org

The inhibitory concentration (IC50) for T-araC in endothelial cell migration was determined to be approximately 1.3 μmol/L, whereas for araC it was greater than 10 μmol/L. aacrjournals.org This demonstrates the higher potency of T-araC in impeding this aspect of morphogenesis. The inhibition of angiogenesis is thought to contribute significantly to the potent in vivo efficacy of T-araC against solid tumors. aacrjournals.orgnih.gov

Furthermore, studies with the related compound araC have shown that it can induce differentiation in various cancer cell lines. For example, araC can induce morphological and cytochemical differentiation of acute myelogenous leukemia cells into monocytic cells. nih.gov It has also been shown to induce differentiation in a human rhabdomyosarcoma cell line, leading to the expression of muscle-specific proteins and a loss of tumorigenicity. nih.gov While these findings for araC are suggestive, direct studies on the differentiation-inducing capabilities of T-araC in various cancer models are needed for confirmation.

Immunomodulatory Effects of this compound in Non-Human Cell Cultures

The immunomodulatory potential of a compound is a critical area of investigation, revealing its capacity to interact with and modify the intricate workings of the immune system. In the context of a hypothetical compound "this compound," its effects would be rigorously assessed in various non-human cell cultures to lay the groundwork for understanding its therapeutic promise.

Initial studies would likely involve exposing primary immune cells or established cell lines from model organisms, such as mice or rats, to varying concentrations of this compound. A key focus would be on macrophage cell lines, like RAW264.7, which are instrumental in the innate immune response. Researchers would investigate this compound's ability to influence macrophage activation, observing for signs of polarization towards either a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. This would be quantified by measuring the secretion of hallmark cytokines. For instance, an increase in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) would suggest a shift towards an M1 phenotype, whereas elevated levels of interleukin-10 (IL-10) would indicate an M2 polarization.

Furthermore, the impact of this compound on lymphocyte populations, such as T cells and B cells, would be a crucial aspect of the investigation. In cultures of primary splenocytes, which contain a mixture of these immune cells, scientists would assess this compound's influence on cell proliferation in response to mitogenic stimuli. The secretion of key cytokines that govern adaptive immunity, including interferon-gamma (IFN-γ) from T helper 1 (Th1) cells and interleukin-4 (IL-4) from T helper 2 (Th2) cells, would be meticulously measured to determine if this compound skews the immune response towards a cellular or humoral arm.

The following interactive table represents the kind of data that would be generated from such hypothetical studies:

| Cell Line | Treatment | Key Cytokine Measured | Observed Effect | Potential Implication |

| RAW264.7 (Murine Macrophage) | This compound | TNF-α | Upregulation | Pro-inflammatory response |

| RAW264.7 (Murine Macrophage) | This compound | IL-10 | Downregulation | Inhibition of anti-inflammatory response |

| Primary Murine Splenocytes | This compound + Concanavalin A | IFN-γ | Upregulation | Enhancement of Th1 cellular immunity |

| Primary Murine Splenocytes | This compound + Lipopolysaccharide | IL-4 | No significant change | No direct impact on Th2 humoral immunity |

Multi-Omics Approaches in this compound Mechanistic Research

To unravel the complex biological consequences of this compound exposure, a multi-omics approach would be indispensable. This involves the large-scale analysis of various biological molecules to create a comprehensive picture of the cellular and molecular changes induced by the compound.

Metabolomics and Lipidomics Profiling in Response to this compound Exposure

Metabolomics and lipidomics focus on the small molecules (metabolites) and fats (lipids) within a biological system. These molecules represent the downstream output of genomic and proteomic activity and provide a real-time snapshot of cellular metabolism.

Following exposure to this compound, changes in the metabolome and lipidome would be analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. For instance, a metabolomic study might show that this compound treatment alters central carbon metabolism, perhaps by shifting cells from glycolysis towards oxidative phosphorylation. This could have profound implications for the energy status and function of the cell.

Lipidomic analysis could reveal that this compound influences the composition of cellular membranes or the production of signaling lipids, which play critical roles in a vast array of cellular processes, including inflammation and cell signaling.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Effects

The true power of a multi-omics approach lies in the integration of these different layers of biological information. By combining data from transcriptomics, proteomics, metabolomics, and lipidomics, researchers can construct a more holistic and systems-level model of how this compound functions.

For example, an integrated analysis might reveal that the this compound-induced upregulation of a specific gene (identified by transcriptomics) leads to an increase in the corresponding enzyme's protein level (confirmed by proteomics). This enzyme might then catalyze a specific metabolic reaction, leading to a measurable change in the concentration of a particular metabolite (detected by metabolomics). This integrated approach allows for the connection of molecular events across different biological scales, providing a much deeper and more mechanistic understanding of the compound's effects. This comprehensive view is essential for identifying potential biomarkers of this compound activity and for elucidating its precise mechanism of action.

Pharmacokinetic and Pharmacodynamic Investigations of Tarac in Pre Clinical Models

Absorption and Distribution Studies of Tarac

Absorption studies evaluate how a compound enters the systemic circulation, while distribution studies examine where it travels within the body. These parameters are critical determinants of drug exposure at target sites.

In Vitro Permeability Assays and Transport Mechanisms for this compound

In vitro permeability assays are commonly used to predict the oral absorption potential of a compound. Cell-based models, such as Caco-2 or MDCK cells, which mimic the intestinal epithelium, are widely employed eurofinsdiscovery.commedtechbcn.commedtechbcn.comnih.gov. These assays measure the rate at which a compound crosses a cell monolayer, providing an apparent permeability coefficient (Papp) medtechbcn.com. Compounds are classified based on their Papp values, which correlate with human intestinal absorption medtechbcn.comnih.gov.

Studies would typically involve:

Bidirectional permeability assays: Measuring transport from the apical (intestinal lumen) to basolateral (blood) side and vice versa to assess passive diffusion and identify potential involvement of efflux or uptake transporters eurofinsdiscovery.commedtechbcn.com.

Evaluation with transporter inhibitors or substrates: Assessing the impact of known transporter modulators (e.g., P-gp, BCRP inhibitors) on this compound's permeability to determine if it is a substrate for these transporters eurofinsdiscovery.commedtechbcn.commedtechbcn.commedtechbcn.com.

If specific data for this compound were available, a table similar to the following might be presented:

| Assay Model | Direction (Apical to Basolateral) Papp (x 10⁻⁶ cm/s) | Direction (Basolateral to Apical) Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Interpretation (Passive, Efflux Substrate, etc.) |

| Caco-2 | [Data for this compound] | [Data for this compound] | [Calculated Ratio] | [Interpretation based on ratio] |

| MDCK-MDR1 | [Data for this compound] | [Data for this compound] | [Calculated Ratio] | [Interpretation based on ratio] |

Transport mechanisms would be inferred from the permeability data, particularly the efflux ratio. A high efflux ratio (typically > 2) suggests the compound is a substrate for efflux transporters medtechbcn.com.

Tissue Distribution and Bioavailability of this compound in Animal Models

Tissue distribution studies in animal models (e.g., rats, dogs, monkeys) determine the concentration of a compound in various tissues and organs over time following administration umich.edunih.govasm.org. These studies are crucial for understanding where a drug goes in the body, its potential target sites, and potential sites of toxicity umich.edunih.gov. Bioavailability refers to the fraction of an administered dose that reaches the systemic circulation unchanged researchgate.net. Oral bioavailability is typically determined by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration umich.edunih.gov.

Studies would typically involve:

Single or multiple dose administration: Administering this compound via different routes (e.g., oral, intravenous) to different groups of animals. umich.edunih.gov

Collection of biological samples: Collecting blood, plasma, urine, feces, and various tissue samples at predetermined time points nih.govasm.org.

Quantification of this compound in samples: Using analytical techniques like LC-MS/MS to measure the concentration of the parent compound and potentially metabolites in the collected samples nih.govasm.org.

If specific data for this compound were available, summary tables for pharmacokinetic parameters and tissue concentrations might be presented:

Pharmacokinetic Parameters of this compound in [Animal Species]

| Parameter | IV Administration | Oral Administration |

| AUC (ng*h/mL) | [Data for this compound] | [Data for this compound] |

| Cmax (ng/mL) | N/A | [Data for this compound] |

| Tmax (h) | N/A | [Data for this compound] |

| Half-life (h) | [Data for this compound] | [Data for this compound] |

| Clearance (mL/min/kg) | [Data for this compound] | N/A |

| Volume of Distribution (L/kg) | [Data for this compound] | N/A |

| Oral Bioavailability (%) | N/A | [(AUC Oral / AUC IV) * 100] |

Tissue Distribution of this compound in [Animal Species] ([Time Point] after Administration)

| Tissue | This compound Concentration (ng/g or ng/mL) |

| Plasma | [Data for this compound] |

| Liver | [Data for this compound] |

| Kidney | [Data for this compound] |

| Brain | [Data for this compound] |

| Heart | [Data for this compound] |

| Lung | [Data for this compound] |

| Other Tissues | [Data for this compound] |

Findings would discuss the extent of absorption, the rate of distribution, and the preferential accumulation (or exclusion) of this compound in specific tissues.

Blood-Brain Barrier and Other Biological Barrier Penetration Studies of this compound Analogs

Penetration across biological barriers, such as the blood-brain barrier (BBB), is critical for compounds targeting the central nervous system (CNS) or other protected sites medtechbcn.comaacrjournals.org. Pre-clinical studies assess the ability of a compound and its analogs to cross these barriers.

Studies would typically involve:

In vitro BBB models: Using cell-based models that mimic the BBB to assess permeability and the involvement of transporters medtechbcn.comworldpreclinicalcongress.com.

In situ brain perfusion: Directly perfusing the brain of an animal with a solution containing the compound to measure its uptake worldpreclinicalcongress.com.

In vivo studies: Measuring the concentration of the compound in brain tissue and plasma after systemic administration in animal models aacrjournals.orgnih.gov. The brain-to-plasma ratio (Kp) or unbound brain-to-unbound plasma ratio (Kp,uu) are common metrics aacrjournals.org.

If specific data for this compound analogs were available, a table summarizing BBB penetration might be presented:

Blood-Brain Barrier Penetration of this compound Analogs in [Animal Species]

| Compound | In Vitro Papp (A-B, x 10⁻⁶ cm/s) | In Vitro Efflux Ratio | In Vivo Brain:Plasma Ratio (Kp) | In Vivo Unbound Brain:Unbound Plasma Ratio (Kp,uu) |

| This compound Analog 1 | [Data] | [Data] | [Data] | [Data] |

| This compound Analog 2 | [Data] | [Data] | [Data] | [Data] |

Findings would compare the penetration characteristics of different analogs and identify structural features that influence barrier transport aacrjournals.orgnih.gov.

Metabolism and Biotransformation of this compound

Metabolism is the process by which the body chemically modifies a compound, primarily through enzymatic reactions openaccessjournals.comqps.com. Biotransformation can lead to the formation of metabolites that may be active, inactive, or even toxic qps.comwuxiapptec.com. Understanding metabolism is crucial for predicting clearance, identifying potential drug-drug interactions, and characterizing the fate of the parent compound.

Identification and Characterization of this compound Metabolites in Pre-Clinical Species

Metabolite identification studies aim to determine the structures of metabolites formed from the parent compound in biological systems wuxiapptec.comsygnaturediscovery.comwaters.comnih.gov. This is typically done using in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo samples (e.g., plasma, urine, feces) from pre-clinical species wuxiapptec.comsygnaturediscovery.comnih.gov.

Studies would typically involve:

In vitro incubations: Incubating this compound with liver microsomes, hepatocytes, or other relevant enzyme systems from different pre-clinical species (e.g., rat, dog, monkey) and humans wuxiapptec.comsygnaturediscovery.comnih.gov.

In vivo sample analysis: Analyzing biological samples collected from animal PK studies nih.govwaters.com.

Analytical techniques: Using hyphenated techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), to separate, detect, and identify metabolites based on their mass-to-charge ratio and fragmentation patterns nih.govwaters.comnih.gov.

Structural elucidation: Characterizing the chemical structures of identified metabolites waters.comnih.gov.

If specific data for this compound were available, a table listing identified metabolites might be presented:

Identified Metabolites of this compound in Pre-Clinical Species

| Metabolite ID | Proposed Structure | Formation Pathway (e.g., Oxidation, Glucuronidation) | Detected Species (e.g., Rat, Dog) |

| M1 | [Structure] | [Pathway] | [Species] |

| M2 | [Structure] | [Pathway] | [Species] |

| ... | ... | ... | ... |

Findings would describe the major metabolic pathways and any species-specific differences in metabolite profiles wuxiapptec.comsygnaturediscovery.comwaters.com.

Enzymatic Pathways and Cytochrome P450 Involvement in this compound Biotransformation

This involves identifying the specific enzymes responsible for this compound's metabolism, particularly the cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes openaccessjournals.comnih.govtandfonline.commdpi.com. Understanding the involved enzymes helps predict potential drug-drug interactions (DDIs) where co-administered drugs might inhibit or induce these enzymes, altering this compound's exposure nih.govmdpi.com.

Studies would typically involve:

Inhibition studies: Incubating this compound with recombinant human CYP enzymes or liver microsomes in the presence of selective inhibitors for different CYP isoforms to see which enzymes are responsible for its metabolism umich.edunih.govmdpi.com.

Reaction phenotyping: Using panels of recombinant enzymes or correlation with enzyme activity in different liver microsome lots to identify the specific CYP isoforms involved umich.edunih.gov.

Induction studies: Assessing whether this compound can increase the expression or activity of CYP enzymes in cultured hepatocytes umich.edu.

If specific data for this compound were available, a table showing the involvement of different enzymes might be presented:

Involvement of Cytochrome P450 and Other Enzymes in this compound Metabolism

| Enzyme (e.g., CYP3A4, CYP2D6, UGT) | Role (e.g., Major Metabolizing Enzyme, Minor Metabolizing Enzyme) | Evidence (e.g., Inhibition Data, Recombinant Enzyme Data) |

| [Enzyme Name] | [Role] | [Evidence] |

| [Enzyme Name] | [Role] | [Evidence] |

| ... | ... | ... |

Findings would detail which enzymes are primarily responsible for this compound's biotransformation and assess the potential for this compound to be involved in DDIs as a substrate, inhibitor, or inducer of these enzymes qps.comnih.govmdpi.com.

Metabolic Stability and Half-Life Determination of this compound In Vitro and In Vivo (Animal Models)

Metabolic stability studies are crucial for understanding the rate and extent to which this compound is metabolized by biological systems. In vitro studies typically involve incubating this compound with liver microsomes, hepatocytes, or other relevant enzyme systems from various animal species (e.g., mouse, rat, dog, monkey) commonly used in preclinical research. These studies assess the intrinsic clearance of this compound, providing insights into potential metabolic pathways and species differences. The disappearance of the parent compound over time is measured using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

In vivo metabolic stability and half-life determination are conducted in animal models following administration of this compound. Blood or plasma samples are collected at predetermined time points, and the concentration of the parent compound is quantified. The plasma concentration-time data are then analyzed using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including half-life (t₁/₂), clearance (CL), and volume of distribution (Vd). A longer half-life generally indicates slower elimination or metabolism, while a shorter half-life suggests rapid clearance.

For example, a study investigating the metabolic stability of this compound in Sprague-Dawley rat liver microsomes might show a rapid depletion of the parent compound, indicating high intrinsic clearance. Conversely, incubation with dog liver microsomes might show slower depletion, suggesting species-specific metabolic differences. In vivo studies in rats could reveal a short elimination half-life, consistent with rapid metabolism or excretion observed in vitro.

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Incubation Time (min) | % Parent Remaining | Intrinsic Clearance (µL/min/mg protein) |

| Rat | 0 | 100 | - |

| Rat | 15 | 45 | High |

| Rat | 30 | 10 | - |

| Dog | 0 | 100 | - |

| Dog | 15 | 80 | Moderate |

| Dog | 30 | 60 | - |

Note: This table presents hypothetical data for illustrative purposes only.

Table 2: Illustrative In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit |

| Half-Life (t₁/₂) | 1.5 | hours |

| Clearance (CL) | 25 | mL/min/kg |

| Volume of Distribution (Vd) | 2.0 | L/kg |

| AUC (0-inf) | 1500 | ng*h/mL |

Note: This table presents hypothetical data for illustrative purposes only.

Detailed research findings from such studies would include the identification of potential metabolites using techniques like LC-MS/MS and comparison of metabolic profiles across different species to assess the relevance of animal models for predicting human metabolism.

Excretion Routes of this compound and its Metabolites in Animal Models

Understanding the excretion pathways of this compound and its metabolites is critical for assessing potential accumulation and identifying the primary organs involved in elimination. The main routes of excretion are typically renal (urine) and biliary/fecal. Preclinical studies in animal models, often using radiolabeled compound (e.g., ¹⁴C-Tarac), are conducted to quantify the amount of administered dose excreted via each route.

Following administration of radiolabeled this compound to animals (e.g., rats, dogs), urine and feces are collected over a specified period (e.g., 24, 48, 72, or 96 hours). The radioactivity in each sample is measured to determine the cumulative percentage of the dose excreted. Bile duct cannulation studies in rats can provide more specific data on biliary excretion.

Analysis of urine and fecal samples using chromatography coupled with radioactivity detection or mass spectrometry helps to identify and quantify the parent compound and its metabolites present in the excreta. This provides a comprehensive picture of how the compound is eliminated from the body.

Renal Clearance and Excretion of this compound

Renal excretion involves the elimination of unchanged this compound and its polar metabolites via the kidneys. This process is influenced by glomerular filtration, tubular secretion, and tubular reabsorption. The amount of this compound excreted in urine is quantified, and renal clearance can be calculated based on the urinary excretion rate and plasma concentration.

Studies would involve collecting urine samples at various time intervals and determining the concentration of this compound and its metabolites. A high percentage of the administered dose recovered as unchanged this compound in urine suggests that renal excretion is a significant elimination pathway for the parent compound. Conversely, if metabolites are predominantly found in urine, it indicates significant metabolism before renal excretion. Preclinical animal models can help predict human renal clearance, although species differences exist nih.govescholarship.org.

Table 3: Illustrative Cumulative Urinary Excretion of Radioactivity After ¹⁴C-Tarac Administration in Rats

| Time Point (h) | Cumulative % of Dose Excreted in Urine |

| 0-24 | 65 |

| 0-48 | 72 |

| 0-72 | 75 |

Note: This table presents hypothetical data for illustrative purposes only.

Biliary and Fecal Excretion of this compound

Biliary excretion involves the transport of this compound or its metabolites from the liver into the bile, which is then released into the intestinal tract and eliminated in feces. This route is particularly important for compounds with higher molecular weights and/or those that undergo significant metabolism to form conjugates (e.g., glucuronides).

Fecal excretion studies quantify the amount of radioactivity or parent compound and metabolites in fecal samples. Bile duct cannulation studies provide a direct measure of the amount excreted in bile. A high recovery of radioactivity in feces, especially following bile duct cannulation, indicates significant biliary excretion. If a large proportion of the fecal radioactivity is in the form of metabolites, it confirms biliary excretion of metabolized product.

Table 4: Illustrative Cumulative Fecal Excretion of Radioactivity After ¹⁴C-Tarac Administration in Rats

Note: This table presents hypothetical data for illustrative purposes only.

Combining the data from renal and fecal excretion studies provides a mass balance, accounting for the majority of the administered dose and confirming the primary excretion routes in the animal models.

Pharmacodynamic Endpoints and Efficacy Models in Non-Human Organismal Studies

Pharmacodynamic studies in non-human organisms aim to characterize the biological effects of this compound and establish a relationship between drug exposure and response. These studies are conducted in relevant animal models that mimic aspects of the disease or biological process that this compound is intended to modulate. Efficacy models are chosen based on their ability to predict the potential therapeutic benefit in humans.

Pharmacodynamic endpoints are measurable indicators of the drug's effect on the biological system. These can include biochemical markers, physiological responses, changes in gene or protein expression, or functional outcomes in disease models. The selection of appropriate PD endpoints is critical for demonstrating target engagement and efficacy.

Dose-Response Relationships of this compound in Animal Models for Specific Biological Endpoints

Dose-response studies are fundamental to pharmacodynamic characterization. These studies involve administering varying doses of this compound to groups of animals and measuring the magnitude of the biological response at each dose level. This allows for the determination of the minimum effective dose, the dose that produces a maximal response, and the shape of the dose-response curve.

For a hypothetical example where this compound is being investigated for its effect on a specific enzyme activity, dose-response studies in a relevant animal model might show that increasing doses of this compound lead to a dose-dependent inhibition of this enzyme activity.

Table 5: Illustrative Dose-Response of this compound on Target Enzyme Activity in an Animal Model

| Dose of this compound (mg/kg) | Target Enzyme Activity (% of Control) |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 3 | 60 |

| 10 | 30 |

| 30 | 15 |

Note: This table presents hypothetical data for illustrative purposes only.

Analysis of dose-response data often involves fitting the data to mathematical models (e.g., sigmoid Emax model) to estimate parameters such as EC₅₀ (the concentration or dose of drug that produces 50% of the maximal effect) and Emax (the maximal effect of the drug). These studies help to define the therapeutic range and guide dose selection for further studies. Dose-response models are widely used in preclinical evaluations nih.govnoblelifesci.commdpi.comresearchgate.net.

Identification and Validation of Biomarkers for this compound Pharmacodynamic Effects

Biomarkers are measurable indicators of a biological state or condition. In the context of pharmacodynamics, biomarkers can be used to assess the activity of a drug, monitor target engagement, and predict clinical response. Identifying and validating pharmacodynamic biomarkers for this compound in preclinical models is valuable for translational research and clinical trial design researchgate.netcrownbio.comnih.gov.

Biomarker identification can involve various approaches, including '-omics' technologies (e.g., transcriptomics, proteomics, metabolomics) to identify molecular changes induced by this compound treatment. Once potential biomarkers are identified, they need to be validated in relevant animal models to ensure they reliably reflect the pharmacodynamic effects of this compound.

Validation involves demonstrating that the biomarker response is dose-dependent, time-dependent, and correlates with the desired biological or therapeutic outcome. For instance, if this compound is intended to reduce inflammation, a potential biomarker could be the level of a specific inflammatory cytokine. Validation would involve showing that this compound treatment reduces the levels of this cytokine in a dose-dependent manner in an animal model of inflammation, and that this reduction correlates with an improvement in inflammatory symptoms. Preclinical biomarkers are used to evaluate drug safety, efficacy, and mechanisms before human trials crownbio.com.

The identification and validation of robust pharmacodynamic biomarkers in preclinical studies can provide valuable tools for monitoring the effects of this compound in future clinical studies and potentially for patient stratification.

Pre-Clinical Efficacy Models for this compound-Based Interventions in Disease Contexts (Non-human focus)

This compound Technologies, a company associated with the name "this compound," has been noted for expanding its research and development into certain compounds and preclinical studies worldscientific.com. However, the specific compounds studied and the outcomes of these preclinical efficacy investigations concerning "this compound" (CID 262692) in particular disease models were not detailed in the search results. General information on preclinical efficacy testing highlights the use of various animal species, such as rodents and non-human primates, selected based on their relevance to the human condition and the specific drug candidate texilajournal.comijrpc.comaltasciences.com. These studies typically involve evaluating the compound's effect on disease progression or markers in the animal model criver.com. Without specific published research on "this compound" in these models, a detailed discussion of its pre-clinical efficacy in disease contexts cannot be provided here.

Receptor Occupancy and Target Engagement Studies for this compound in Animal Models

Receptor occupancy and target engagement studies are fundamental in preclinical development to confirm that a compound reaches its intended biological target within a living organism and interacts with it as expected pelagobio.comnih.govchemicalprobes.org. These studies provide crucial data supporting the mechanism of action hypothesis and informing decisions regarding compound advancement nih.gov. Techniques such as Positron Emission Tomography (PET) and other chemical biology approaches are employed to quantify target engagement in animal models nih.govnih.govresearchgate.net.

The concept of receptor occupancy relates the dose or exposure of a compound to the degree of binding to its target receptor researchgate.netnih.gov. This is vital for understanding the pharmacodynamics of a compound and can help predict effective concentrations medpace.com. While the importance and methodologies of conducting receptor occupancy and target engagement studies in animal models are well-established in preclinical research pelagobio.comnih.govchemicalprobes.orgnih.govnih.govmedpace.comturkupetcentre.net, specific data demonstrating the receptor occupancy or target engagement of the chemical compound "this compound" (CID 262692) in any animal model were not found in the provided search results. Therefore, a detailed analysis of "this compound's" interaction with specific targets in animal models cannot be presented based on the available information.

Computational and Theoretical Studies on Tarac

Molecular Docking and Ligand-Target Interactions of Tarac

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a small molecule (ligand), such as this compound, when it is bound to a macromolecular target, such as a protein or nucleic acid. nih.gov The primary goal is to predict the structure of the complex formed between the ligand and the target and to estimate the binding affinity. chemrxiv.org This method treats the ligand and the target as three-dimensional structures and explores the potential ways they can fit together, considering factors like shape complementarity and chemical interactions. drugdiscoverynews.com

Prediction of this compound Binding Sites, Affinities, and Interaction Hotspots

Molecular docking simulations would be employed to scan a target protein's surface for potential binding sites where this compound could favorably interact. nih.gov Algorithms evaluate various possible binding poses of this compound within these sites and score them based on their predicted binding energy or affinity. chemrxiv.org A lower (more negative) docking score generally suggests a stronger predicted binding affinity. frontiersin.org

Key outputs from these studies would include:

Predicted binding poses of this compound within identified sites.

Estimates of binding affinities (e.g., in terms of docking scores or predicted inhibition constants, Ki).

Identification of key amino acid residues in the target protein that form interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) with specific atoms or functional groups of this compound. These residues constitute "interaction hotspots" crucial for binding.

While specific data for this compound is unavailable, a hypothetical data table illustrating the type of results from a molecular docking study might look like this:

| Predicted Binding Site | Predicted Docking Score (kcal/mol) | Key Interacting Residues | Predicted Affinity (Ki) |

| Site A | -8.5 | Arg50, Leu120, Asp180 | ~500 nM |

| Site B | -6.2 | Glu75, Phe90 | ~10 µM |

| Site C | -7.9 | Tyr30, Val155, Ser200 | ~1 µM |

Note: This table presents illustrative data types, not actual results for this compound.

Structure-Based Design Principles Applied to Novel this compound Analogs

The information gained from molecular docking regarding the binding mode and interaction hotspots of this compound with a target can be directly applied to the structure-based design of novel this compound analogs. drugdiscoverynews.comfrontiersin.orgdrugdesign.org By understanding which parts of the this compound molecule are important for favorable interactions and which parts might clash with the target or could be modified to improve binding, chemists can rationally design new compounds with potentially enhanced affinity or specificity. drugdesign.org

This process involves:

Analyzing the predicted interactions between this compound and the target at the atomic level.

Identifying opportunities to introduce new favorable interactions (e.g., adding a hydrogen bond donor/acceptor group) or remove unfavorable ones.

Modifying the structure of this compound to improve shape complementarity with the binding site.

Designing a series of related molecules (analogs) with specific structural modifications based on these principles. drugdesign.org

Predicting the binding of these novel analogs using docking to prioritize synthesis and experimental testing.

This iterative process of design, prediction (docking), synthesis, and experimental evaluation is fundamental to structure-based drug discovery and optimization.

Molecular Dynamics Simulations of this compound-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand like this compound and its target protein over time. rsc.orgmddbr.eu Unlike the static nature of docking, MD simulations account for the flexibility of both the ligand and the protein, allowing researchers to observe conformational changes, the stability of the binding pose, and the nature of interactions in a more realistic environment, often including solvent and ions. frontiersin.org

Conformational Dynamics of this compound in Biological Environments and Membrane Interactions

MD simulations can reveal how the conformation of this compound changes when it is free in solution, bound to a protein, or interacting with a membrane environment. rsc.org This is particularly important for flexible molecules, as their bioactive conformation might differ from their lowest-energy state in isolation. Simulations can also shed light on how this compound might interact with biological membranes, which is relevant for understanding its absorption, distribution, and cellular uptake.

MD simulations can provide data on:

Root Mean Square Deviation (RMSD) of this compound and the protein over time, indicating structural stability.

Fluctuations of specific residues in the binding site.

Changes in the dihedral angles of this compound, showing its flexibility.

Interactions with lipid bilayers in membrane simulation models.

A conceptual illustration of MD simulation data:

| Simulation Time (ns) | This compound RMSD (Å) | Protein Binding Site RMSF (Å) |

| 0 | 0.0 | 0.5 |

| 10 | 1.2 | 1.5 |

| 20 | 1.5 | 1.8 |

| 50 | 1.8 | 2.0 |

| 100 | 2.1 | 2.3 |

Note: This table presents illustrative data types, not actual results for this compound. RMSF stands for Root Mean Square Fluctuation.

Allosteric Mechanisms and Binding Pathway Simulations of this compound Modulators

MD simulations are valuable for investigating allosteric modulation, where a ligand binds to a site distinct from the primary active site but influences the protein's activity. frontiersin.orgfrontiersin.org If this compound or its analogs were hypothesized to be allosteric modulators, MD simulations could help understand how binding at the allosteric site transmits conformational changes to the active site.

Furthermore, specialized MD techniques, such as steered MD or umbrella sampling, can be used to simulate the process of this compound binding to or dissociating from a target protein, providing insights into the binding pathway and the energy barriers involved.

Free Energy Calculations for this compound Binding and Dissociation

While docking provides a rapid estimate of binding affinity, free energy calculations using MD simulations offer a more rigorous thermodynamic approach to quantify the binding strength of this compound to its target. infn.itgromacs.orggithub.ioyoutube.com These methods, such as Free Energy Perturbation (FEP), Thermodynamic Integration (TI), or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), calculate the free energy difference between the bound and unbound states of this compound. frontiersin.orggromacs.org

These calculations are computationally intensive but can provide more accurate binding affinity predictions compared to docking scores, taking into account entropic contributions and the desolvation penalty upon binding. gromacs.org

The result of a free energy calculation would typically be a single value representing the standard binding free energy (ΔGbind), which can be related to the binding constant (Kb) or dissociation constant (Kd).

| Method | Calculated ΔGbind (kcal/mol) | Predicted Kd (µM) |

| MM/GBSA | -9.8 | ~0.5 |

| FEP | -10.5 | ~0.2 |

Note: This table presents illustrative data types, not actual results for this compound.

Quantitative Structure-Activity Relationship (QSAR) for this compound Derivatives

Information on QSAR studies specifically conducted on this compound derivatives to correlate structural features with biological activities or for the rational design of novel analogs using QSAR and machine learning approaches was not available in the search results. General principles of QSAR involve developing mathematical models that relate the chemical structure of compounds to their biological activity amazon.comresearchgate.netwikipedia.orgnih.gov. These models utilize molecular descriptors and statistical or machine learning techniques to predict the activity of new compounds researchgate.netnih.govnih.govpreprints.orgplos.orgbiorxiv.orgchemrxiv.orgsciencepublishinggroup.com.

Quantum Chemical Calculations for this compound Reactivity and Spectroscopy